molecular formula C13H9ClN2O3S B13077910 N-[bis(furan-2-yl)-1,3-thiazol-2-yl]-2-chloroacetamide

N-[bis(furan-2-yl)-1,3-thiazol-2-yl]-2-chloroacetamide

Cat. No.: B13077910
M. Wt: 308.74 g/mol
InChI Key: HZYXVMMMXAIHQN-UHFFFAOYSA-N
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Description

N-[bis(furan-2-yl)-1,3-thiazol-2-yl]-2-chloroacetamide is a heterocyclic compound that incorporates furan and thiazole rings. These types of compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of furan and thiazole rings in the structure suggests that this compound may exhibit interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[bis(furan-2-yl)-1,3-thiazol-2-yl]-2-chloroacetamide typically involves the formation of the thiazole ring followed by the introduction of the furan rings. One common method involves the reaction of 2-aminothiazole with 2-furoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete formation of the thiazole ring. The resulting intermediate is then reacted with 2-chloroacetyl chloride to introduce the chloroacetamide group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[bis(furan-2-yl)-1,3-thiazol-2-yl]-2-chloroacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[bis(furan-2-yl)-1,3-thiazol-2-yl]-2-chloroacetamide involves its interaction with specific molecular targets. The furan and thiazole rings can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. For example, the compound may inhibit bacterial enzymes, leading to antimicrobial effects. Additionally, the chloroacetamide group can form covalent bonds with nucleophilic sites in proteins, further enhancing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[bis(furan-2-yl)-1,3-thiazol-2-yl]-2-chloroacetamide is unique due to the combination of furan and thiazole rings, which imparts a broad spectrum of biological activities.

Properties

Molecular Formula

C13H9ClN2O3S

Molecular Weight

308.74 g/mol

IUPAC Name

N-[4,5-bis(furan-2-yl)-1,3-thiazol-2-yl]-2-chloroacetamide

InChI

InChI=1S/C13H9ClN2O3S/c14-7-10(17)15-13-16-11(8-3-1-5-18-8)12(20-13)9-4-2-6-19-9/h1-6H,7H2,(H,15,16,17)

InChI Key

HZYXVMMMXAIHQN-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=C(SC(=N2)NC(=O)CCl)C3=CC=CO3

Origin of Product

United States

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